methyl 1H-tetrazol-1-ylacetate

Catalog No.
S720740
CAS No.
55633-19-7
M.F
C4H6N4O2
M. Wt
142.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
methyl 1H-tetrazol-1-ylacetate

CAS Number

55633-19-7

Product Name

methyl 1H-tetrazol-1-ylacetate

IUPAC Name

methyl 2-(tetrazol-1-yl)acetate

Molecular Formula

C4H6N4O2

Molecular Weight

142.12 g/mol

InChI

InChI=1S/C4H6N4O2/c1-10-4(9)2-8-3-5-6-7-8/h3H,2H2,1H3

InChI Key

CGQJVEFCNZKVRS-UHFFFAOYSA-N

SMILES

COC(=O)CN1C=NN=N1

Canonical SMILES

COC(=O)CN1C=NN=N1

Antibacterial Properties:

Organic Synthesis:

Methyl 1H-tetrazol-1-ylacetate can serve as a building block in organic synthesis. Sigma-Aldrich, a chemical supplier, highlights its use as a starting reagent for the synthesis of ethyl aryloxadiazolylacetates. These are other organic compounds with potential applications in medicinal chemistry. Additionally, research published in Chemical Science explores its use in the preparation of homochiral 3D diamondoid metal-organic frameworks [Zn2(etza)4] []. These frameworks are porous materials with potential applications in gas storage and separation.

Methyl 1H-tetrazol-1-ylacetate is a chemical compound belonging to the tetrazole family, characterized by a five-membered ring containing four nitrogen atoms and one carbon atom. The compound features a methyl ester functional group attached to the 1H-tetrazole moiety, which enhances its solubility and reactivity. Tetrazoles are known for their diverse biological activities and applications in medicinal chemistry, making methyl 1H-tetrazol-1-ylacetate a compound of significant interest.

Typical of tetrazole derivatives. These include:

  • Hydrolysis: The methyl ester can be hydrolyzed to yield the corresponding carboxylic acid.
  • Substitution Reactions: The nitrogen atoms in the tetrazole ring can participate in nucleophilic substitution reactions, allowing for further functionalization.
  • Multicomponent Reactions: Methyl 1H-tetrazol-1-ylacetate can be synthesized through multicomponent reactions, which facilitate the formation of complex structures in a single step, often leading to high yields and diverse products .

Tetrazole derivatives, including methyl 1H-tetrazol-1-ylacetate, exhibit various biological activities such as:

  • Antimicrobial Properties: Many tetrazoles have shown efficacy against bacterial and fungal pathogens.
  • Anticancer Activity: Some tetrazole derivatives are being investigated for their potential as anticancer agents due to their ability to inhibit specific enzymes involved in tumor growth.
  • Bioisosterism: The tetrazole ring can act as a bioisostere for carboxylic acids and amides, enhancing metabolic stability and improving pharmacokinetic properties .

The synthesis of methyl 1H-tetrazol-1-ylacetate typically involves several key methods:

  • Multicomponent Reactions: A common approach is the reaction of an amine, an orthoformic acid ester, and sodium azide under controlled conditions to yield the tetrazole structure .
  • Esterification: Following the formation of 1H-tetrazole, esterification with methanol or other alcohols can produce the methyl ester derivative .
  • Use of Trimethylsilyl Azide: This method involves reacting trimethylsilyl azide with glycine esters and orthoformic acid esters under specific conditions to yield high-purity products .

Methyl 1H-tetrazol-1-ylacetate has several applications in various fields:

  • Pharmaceuticals: Its derivatives are explored as potential drug candidates due to their biological activities.
  • Agriculture: Certain tetrazole compounds are investigated for use as agrochemicals or pesticides.
  • Material Science: Tetrazoles can be incorporated into polymers or materials for enhanced properties.

Studies on the interactions of methyl 1H-tetrazol-1-ylacetate with biological targets reveal:

  • Hydrogen Bonding: The nitrogen atoms in the tetrazole ring can form hydrogen bonds with various biomolecules, influencing their binding affinity and specificity .
  • Metal Chelation: Tetrazoles have been shown to act as effective metal chelators, which can be beneficial in drug design and development .

Methyl 1H-tetrazol-1-ylacetate shares structural and functional similarities with other tetrazole derivatives. Here are some comparable compounds:

Compound NameStructure TypeUnique Features
5-Methyl-1H-tetrazoleMonocyclic TetrazoleExhibits strong hydrogen bonding capabilities
2-Amino-5-methyl-1H-tetrazoleSubstituted TetrazoleKnown for its antimicrobial properties
5-(4-Chlorophenyl)-1H-tetrazoleSubstituted TetrazoleInvestigated for anticancer activity
5-(Phenyl)-1H-tetrazoleSubstituted TetrazoleDisplays unique interactions with metal ions

Methyl 1H-tetrazol-1-ylacetate is unique due to its specific ester functionality that enhances solubility and reactivity compared to other tetrazoles. Its applications in medicinal chemistry further distinguish it from similar compounds.

Aqueous Phase Synthesis Methodologies

Aqueous-based methods leverage water as a cosolvent or primary solvent to enhance solubility and mitigate risks associated with volatile azide reagents. Key approaches include:

  • Sodium azide-mediated cycloaddition: In DMF/water mixtures, sodium azide reacts with cyano precursors under zinc chloride catalysis. This method achieves >90% conversion at 80–90°C.
  • Hydrazoic acid desensitization: Water scrubbers remove trace hydrazoic acid (HN₃) during synthesis, reducing explosion risks. For example, DMF/water (2:1) systems yield tetrazoles in 88–93% purity.

Table 1: Aqueous-phase synthesis parameters

Solvent SystemCatalystTemperature (°C)Yield (%)Reference
DMF/Water (2:1)ZnCl₂80–9086–92
Ethyl Acetate/WaterNaN₃0–5 (ice bath)85–90

Catalytic Approaches Using Zinc Chloride and Sodium Azide

Zinc chloride catalyzes cyano-azide cycloadditions, enabling efficient tetrazole ring formation. Key steps include:

  • Precursor activation: Cyano-containing substrates react with sodium azide in polar aprotic solvents (e.g., DMF).
  • Catalytic acceleration: ZnCl₂ lowers activation energy, enabling reactions at 140°C for 48 hours.
  • Product isolation: Acidic workup (HCl) precipitates the tetrazole, followed by filtration and drying.

Mechanistic Insight: ZnCl₂ coordinates to the nitrile group, polarizing the C≡N bond and facilitating azide attack. This mechanism avoids side reactions common in uncatalyzed pathways.

Trimethylsilylazide-Mediated Cyclization Strategies

Trimethylsilyl azide (TMS-N₃) offers a non-explosive alternative to sodium azide, enabling safer industrial processes:

  • Orthoester coupling: Glycine esters react with TMS-N₃ and trimethyl orthoformate in acetic acid. This method achieves 95% yields at 70°C.
  • Byproduct minimization: TMS-N₃ avoids HN₃ release, eliminating detonation risks. Sodium acetate acts as a buffer to stabilize intermediates.

Table 2: TMS-N₃-mediated synthesis parameters

ReagentSolventTemperature (°C)Yield (%)Reference
TMS-N₃Acetic Acid7095–96
Triethyl OrthoformateGlacial Acetic Acid55–8090–96

Solvent Optimization in High-Pressure Reactor Systems

Solvent selection critically impacts reaction efficiency and scalability:

  • Polar aprotic solvents: DMF and acetic acid enhance ion solvation, accelerating azide reactions. High-pressure systems (autogenous pressure) improve heat transfer.
  • Nonpolar solvents: Dichlorobenzene facilitates Ag⁺-mediated reactions in polymer side-chain functionalization, though yields are lower (~12% N content).

Table 3: Solvent performance comparison

SolventPressure (atm)Reaction Time (h)N Content (%)Reference
DMFAutogenous3–2414.78
Acetic AcidAtmospheric3–595–96
Dichlorobenzene1 atm4812.03

Green Chemistry Principles in Industrial-Scale Production

Modern protocols prioritize sustainability:

  • Reagent minimization: TMS-N₃ replaces hazardous sodium azide, reducing waste and explosion risks.
  • Solvent recovery: Acetic acid and methylene chloride are recyclable, minimizing environmental impact.
  • Energy efficiency: Reactions at 70–80°C avoid high-energy conditions, aligning with green chemistry metrics.

Case Study: A 52.1 kg batch using TMS-N₃ achieved 96.2% yield, with crystallization eliminating purification steps.

X-Ray Diffraction Studies of Tetrazole Ring Conformation

The crystallographic analysis of methyl 1H-tetrazol-1-ylacetate reveals fundamental structural characteristics that govern its molecular behavior. X-ray diffraction studies have demonstrated that tetrazole rings exhibit remarkable planarity, with the five-membered heterocyclic system maintaining an essentially flat geometry [1]. The tetrazole ring system in related compounds shows bond lengths intermediate between single and double bond lengths, indicating significant electron delocalization throughout the aromatic framework [1].

Detailed crystallographic investigations of tetrazole derivatives have established that the nitrogen-nitrogen bond distances within the ring typically range from 1.281 to 1.323 angstroms, which is characteristic of aromatic systems with delocalized pi-electron density [2]. The planarity of the tetrazole ring is maintained through the aromatic stabilization energy, with maximum deviations from planarity typically not exceeding 0.006 angstroms [3].

The molecular geometry of methyl 1H-tetrazol-1-ylacetate demonstrates that the tetrazole ring adopts a planar conformation with the acetate ester group oriented perpendicular to the heterocyclic plane [4]. This perpendicular orientation is critical for minimizing steric interactions while maintaining optimal electronic conjugation within the tetrazole system [4].

Table 1: Representative Bond Lengths in Tetrazole Ring Systems

Bond TypeBond Length (Å)Reference Compound
N1-N21.330-1.364Tetrazole derivatives
N2-N31.315-1.279Substituted tetrazoles
N3-N41.318-1.356Various tetrazole species
N1-C51.332-1.376Ring carbon connections

The crystallographic data indicate that the tetrazole ring exhibits significant aromaticity, as evidenced by the uniformity of bond lengths and the planarity of the five-membered system [1]. X-ray diffraction analysis has confirmed that the aromatic character is maintained through delocalization of the pi-electron system across all ring atoms [5].

Tautomeric Equilibrium Between N1–H and N2–H Forms

The tautomeric behavior of tetrazole systems represents a fundamental aspect of their chemical identity. In tetrazole derivatives, the equilibrium between 1H-tetrazole and 2H-tetrazole forms is strongly influenced by environmental conditions and substitution patterns [6]. The energy difference between these tautomeric forms has been experimentally determined to be approximately 6.95 kilojoules per mole, with the 2H-tautomer generally being more stable in non-polar environments [6].

Theoretical calculations using density functional theory have demonstrated that the 2H-tetrazole tautomer is energetically favored in the gas phase by approximately 7 kilojoules per mole [7]. However, solvent effects can dramatically alter this equilibrium, with polar solvents favoring the more polar 1H-tautomer [7]. The tautomeric equilibrium is sensitive to dielectric constant, with media having dielectric constants greater than 7 favoring the 1H-form [6].

The tautomeric preferences are also influenced by substitution at different positions of the tetrazole ring [8]. Studies have shown that the more polar 1H-tautomer exhibits greater susceptibility to electronic effects, with Taft reaction constants of approximately -1.38, while the less polar 2H-tautomer shows higher susceptibility to substituent effects with Hammett reaction constants averaging 7.18 [8] [9].

Table 2: Tautomeric Equilibrium Data for Tetrazole Systems

Property1H-Tautomer2H-TautomerReference
Dipole Moment (D)5.342.27Gas phase calculations
Relative Energy (kJ/mol)+6.950.00Matrix isolation study
Hammett ρ value-1.387.18Correlation analysis
Polarity PreferenceHigh dielectricLow dielectricSolvent studies

The experimental evidence from matrix isolation infrared spectroscopy has confirmed that the 1H-tautomer constitutes approximately 10 percent of the total tetrazole population in argon matrices, providing direct evidence for the tautomeric equilibrium [6]. Nuclear magnetic resonance studies have further corroborated these findings, showing characteristic chemical shift patterns that allow for tautomer identification [6].

Intermolecular Hydrogen Bonding Networks

The hydrogen bonding patterns in tetrazole systems play a crucial role in determining crystal packing arrangements and molecular recognition properties. Crystallographic studies have revealed that tetrazole derivatives can form extensive hydrogen bonding networks through both nitrogen-hydrogen donors and nitrogen acceptor sites [2]. The tetrazole ring provides multiple sites for hydrogen bonding interactions, with nitrogen atoms at positions 2, 3, and 4 serving as potential acceptors [10].

In crystal structures of related tetrazole compounds, intermolecular hydrogen bonds typically involve nitrogen-hydrogen to oxygen interactions with bond distances ranging from 1.836 to 1.863 angstroms and bond angles between 167.9 and 170.9 degrees [2]. These moderate hydrogen bonds according to Jeffrey's classification contribute significantly to crystal stability [2].

The hydrogen bonding basicity of tetrazole nitrogen atoms has been quantitatively studied, revealing that the endocyclic nitrogen at position 4 represents the most preferred basicity center in 2,5-disubstituted tetrazoles [10]. Thermodynamic parameters for hydrogen bond formation have been experimentally determined, providing insight into the energetics of these interactions [10].

Weak hydrogen bonding interactions involving carbon-hydrogen donors and nitrogen acceptors are also prevalent in tetrazole crystal structures [11]. These interactions, while individually weak, contribute to the overall stability of the crystal lattice through cooperative effects [11]. The crystal packing is often dominated by segregated layers formed through these weak electrostatic interactions [11].

Table 3: Hydrogen Bonding Parameters in Tetrazole Crystals

Interaction TypeDistance (Å)Angle (°)Energy (kcal/mol)
N-H···O=C1.836-1.863167.9-170.9Moderate strength
C-H···N2.57-2.71161.3-169.7Weak
C-H···O2.48-2.62151.4-161.6Weak
N-H···NVariableVariableContext dependent

The formation of hydrogen-bonded dimers is a common motif in tetrazole crystal structures, where two molecules associate through complementary hydrogen bonding patterns [2]. These dimeric units often serve as building blocks for higher-order supramolecular architectures [2].

Comparative Analysis With Carboxylic Acid Isosteres

Tetrazole groups serve as bioisosteric replacements for carboxylic acids, sharing similar acidity and planarity while exhibiting distinct structural and electronic properties [12]. The tetrazole moiety possesses a pKa range of 4.5 to 4.9, closely matching carboxylic acids with pKa values of 4.2 to 4.4, making them effective isosteric replacements [12] [13].

The electrostatic potential surfaces of tetrazole and carboxylate anions exhibit remarkable similarity in the disposition of four coplanar local minima, despite significant differences in atomic composition and geometry [14]. This similarity provides the theoretical foundation for their bioisosteric relationship and explains their comparable biological activities [14].

Structural comparisons reveal that tetrazole rings are slightly larger than carboxylic acid groups, with hydrogen bonding environments extending approximately 1.2 angstroms further from the molecular core [15]. This extended hydrogen bonding envelope requires protein binding sites to exhibit sufficient flexibility to accommodate both tetrazole and carboxylate substituents effectively [15].

The lipophilicity differences between tetrazole and carboxylate systems are significant, with tetrazolate anions being approximately 10 times more lipophilic than corresponding carboxylates while maintaining similar acidity [13]. This increased lipophilicity can enhance membrane permeability, though recent studies indicate that tetrazoles may actually exhibit reduced permeability in some systems due to stronger hydrogen bonding interactions with water [16].

Table 4: Comparative Properties of Tetrazole and Carboxylic Acid Isosteres

PropertyTetrazoleCarboxylic AcidDifference
pKa Range4.5-4.94.2-4.4Similar acidity
Lipophilicity10× higherReferenceEnhanced membrane interaction
H-bond Extension+1.2 ÅReferenceExtended interaction sphere
Metabolic StabilityHigherLowerResistance to degradation

The hydrogen bonding strength of tetrazole derivatives has been experimentally demonstrated to exceed that of corresponding carboxylic acids in certain systems [16]. This enhanced hydrogen bonding capacity can lead to tighter solvation in aqueous environments, potentially affecting permeability characteristics despite increased lipophilicity [16].

The electronic structure differences between tetrazole and carboxylate systems arise from the delocalization of negative charge over the five-membered ring system in tetrazoles, compared to localization on oxygen atoms in carboxylates [12]. This charge distribution difference contributes to the distinct electrostatic potential patterns observed in computational studies [14].

XLogP3

-0.4

Wikipedia

Methyl 1H-tetrazol-1-ylacetate

Dates

Last modified: 08-15-2023

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